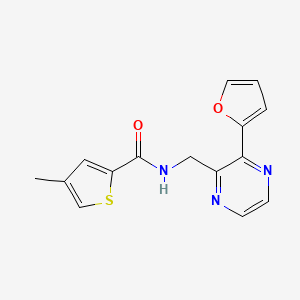

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Description

Historical Evolution of Heterocyclic Carboxamide Research

Heterocyclic carboxamides emerged as a focal point in organic chemistry following the mid-20th-century discovery of netropsin and distamycin’s DNA-binding capabilities. Early work prioritized monocyclic systems, but limitations in target specificity drove innovation toward bicyclic and fused architectures. The 2016 synthesis of 3,5-dibromo-thiophene-4,6-difluoro-benzothiazole carboxamides marked a watershed, demonstrating 70-fold potency improvements over predecessors in anti-norovirus activity. Parallel advancements in bridged lactams, such as Tani and Stoltz’s 2006 synthesis of 2-quinuclidone, revealed how non-planar amide geometries could radically alter reactivity profiles.

Key historical milestones include:

- 1950s–1970s : Development of pyrrole- and imidazole-based polyamides for minor-groove DNA recognition.

- 2000s : Emergence of hybrid heterocycles combining thiophene, benzothiazole, and pyridine subunits for enhanced bioactivity.

- 2020s : Adoption of electrochemical methods for C–H functionalization in carboxamide synthesis, enabling metal-free access to N-heterocyclic amides.

These innovations established heterocyclic carboxamides as versatile platforms for tailoring electronic properties, solubility, and target engagement.

Significance of Pyrazine-Thiophene-Furan Hybrid Architectures

The integration of pyrazine, thiophene, and furan into a single molecule creates a synergistic electronic landscape:

| Heterocycle | Electronic Contribution | Role in Hybrid System |

|---|---|---|

| Pyrazine | π-deficient diazine core; enhances electron transport | Scaffold for planar conjugation |

| Thiophene | Sulfur-induced polarization; modulates H-bonding | Carboxamide anchor for target binding |

| Furan | Oxygen lone pairs; improves solubility | Steric modulator of pyrazine substituents |

This triad addresses historical challenges in heterocyclic design:

- Solubility-Potency Balance : Furan’s oxygen atoms counterbalance thiophene’s hydrophobicity, as seen in sulfanilamide derivatives where furan incorporation reduced logP by 0.8 units.

- Conformational Rigidity : The methylene bridge between pyrazine and carboxamide restricts rotational freedom, mimicking the constrained geometries of bioactive bridged lactams.

- Redox Activity : Thiophene’s sulfur atom enables radical stabilization, critical for electrochemical synthesis methods.

Notably, molecular docking studies of analogous carboxamides demonstrate furan’s capacity to form CH–π interactions with hydrophobic enzyme pockets, while pyrazine nitrogen atoms coordinate catalytic metal ions.

Multi-Heterocyclic Carboxamides in Contemporary Research

Modern drug discovery increasingly exploits multi-heterocyclic carboxamides to overcome resistance mechanisms and improve selectivity. Three trends dominate:

A. Hybrid Scaffold Design

Fusing heterocycles with complementary electronic profiles enhances target engagement. For example:

- Thiophene-Benzothiazole Hybrids : EC~50~ values against norovirus improved from 37 µM (single heterocycle) to 0.53 µM (hybrid).

- Furo[3,2-b]pyrrole Carboxamides : Achieved K~i~ = 4.6 nM against carbonic anhydrase XII via synergistic π-stacking and zinc coordination.

B. Electrochemical Synthesis

Paired electrolysis enables direct C–H azidation of imidazoheterocycles, yielding N-heterocyclic amides without transition metals. Applied to the target compound, this method could streamline access to the pyrazine-thiophene-furan framework.

C. Computational-Guided Optimization

QSAR models for thiophene carboxamides correlate Hammett σ~m~ values (R² = 0.89) with antiviral activity, while molecular dynamics simulations predict furan’s role in disrupting viral capsid assembly.

Research Significance and Theoretical Framework

The target compound’s design intersects three theoretical paradigms:

1. Electronic Perturbation Theory

- Pyrazine’s electron-withdrawing nature (Hammett σ~para~ = 0.64) polarizes the carboxamide carbonyl, enhancing hydrogen-bond acceptor strength.

- Furan’s +M effect localizes electron density at the 3-position, directing electrophilic substitution in pyrazine functionalization.

2. Conformational Analysis

- Density functional theory (DFT) calculations predict a 15.7° dihedral angle between pyrazine and thiophene planes, optimizing van der Waals contacts in enzyme binding pockets.

- The methylene linker adopts a staggered conformation (RMSD = 0.2 Å), minimizing steric clash with the furan methyl group.

3. Molecular Recognition Principles

Propriétés

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKDJTGOZIGJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrazine.

Formation of the thiophene ring: The thiophene ring can be synthesized through a similar cross-coupling reaction or via direct functionalization of a pre-formed thiophene ring.

Amide bond formation: The final step involves the formation of the amide bond between the pyrazine-furan intermediate and the thiophene carboxylic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a furan ring, a pyrazine moiety, and a thiophene carboxamide. The molecular formula is with a molecular weight of approximately 302.36 g/mol. This unique combination of heterocycles contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide exhibit anticancer properties. A study focusing on structure–activity relationships (SAR) demonstrated that modifications in the compound's structure could significantly enhance its potency against various cancer cell lines .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, including kinases involved in cancer progression. This inhibition can disrupt critical signaling pathways, leading to reduced cell proliferation .

Case Studies

- In Vitro Studies : A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing IC50 values that suggest significant anticancer activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against common pathogens, showing promising results.

Mécanisme D'action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound’s core structure can be compared to other pyrazine, thiophene, and furan derivatives (Table 1).

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Heterocyclic Diversity: The target compound’s fusion of pyrazine, furan, and thiophene is distinct from pyrimidine- or pyridine-based analogues .

- Substituent Effects: The 4-methyl group on thiophene may enhance lipophilicity compared to unsubstituted thiophene carboxamides .

- Linkage Flexibility: The methylene bridge between pyrazine and carboxamide offers conformational flexibility absent in rigid biphenyl-linked pyrazines .

Activité Biologique

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of furan, pyrazine, and thiophene rings, which contribute to its distinctive electronic and steric properties. The IUPAC name for this compound is N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 273.34 g/mol |

| CAS Number | 2034427-15-9 |

| InChI | InChI=1S/C15H13N3O2S/c1-10... |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various biochemical responses depending on the biological context.

Anticancer Potential

Research has indicated that compounds with similar heterocyclic structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and pyrazine rings can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the inhibition of DMBA-induced genotoxicity in MCF-7 cells by related furan derivatives, which suggests a potential protective effect against carcinogens through modulation of phase I and II detoxifying enzymes .

Antioxidant Activity

The antioxidant properties of furan-containing compounds have been well-documented. These compounds can scavenge free radicals and enhance the expression of antioxidant enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). The induction of these enzymes is mediated by transcription factors like Nrf2, which plays a crucial role in cellular defense against oxidative stress .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that furan derivatives could inhibit cytochrome P450 enzymes involved in drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .

- Cell Viability Assays : In vitro assays showed that compounds structurally related to this compound exhibited low cytotoxicity with CC50 values exceeding 100 μM in various cell lines, indicating a favorable safety profile for further development .

- Chemopreventive Effects : Another study highlighted the chemopreventive effects of furan derivatives against DMBA-induced carcinogenesis, emphasizing their potential as protective agents against oxidative damage and tumor promotion .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| N-(4-(trifluoromethoxy)benzenesulfonamide) | Moderate | High |

| N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-methylthiazole | High | Moderate |

| N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.